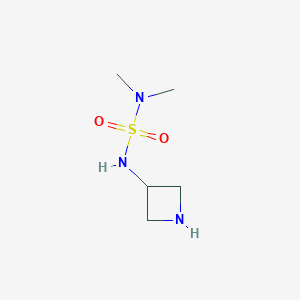

3-(dimethylsulfamoylamino)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H13N3O2S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

3-(dimethylsulfamoylamino)azetidine |

InChI |

InChI=1S/C5H13N3O2S/c1-8(2)11(9,10)7-5-3-6-4-5/h5-7H,3-4H2,1-2H3 |

InChI Key |

YDNQTDFDVKTRGA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)NC1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Dimethylsulfamoylamino Azetidine and Its Analogs

Precursor Synthesis and Azetidine (B1206935) Ring Formation

The formation of the azetidine ring is a critical step that can be achieved through various synthetic routes, primarily involving intramolecular cyclization reactions or intermolecular cycloaddition strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Approaches to Azetidine Scaffolds

Cyclization reactions are a common and effective means of constructing the azetidine ring. These methods typically involve the formation of a carbon-nitrogen bond within a linear precursor.

Intramolecular SN2 reactions are a frequently utilized strategy for forming the azetidine ring. nih.gov This involves a nitrogen atom attacking a carbon atom bearing a suitable leaving group, such as a halogen or a mesylate, within the same molecule. nih.gov For instance, the cyclization of γ-amino alcohols or their derivatives is a well-established method.

A notable advancement in this area is the use of Lewis acid catalysis. The La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.govresearchgate.net This reaction proceeds via a C3-selective intramolecular aminolysis, demonstrating excellent functional group tolerance. nih.gov The optimization of reaction conditions, such as the choice of solvent and temperature, is crucial for maximizing the yield and regioselectivity of the cyclization. For example, refluxing in 1,2-dichloroethane (B1671644) (DCE) has been found to be effective. nih.gov

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| cis-3,4-Epoxy amine | La(OTf)3 (5 mol%), DCE, reflux | 3-Hydroxyazetidine derivative | High | nih.gov |

| γ-Haloamine | Base | Azetidine derivative | Varies | researchgate.net |

| N-alkenylsulfonamide | tert-Butyl hypoiodite | N-sulfonylazetidine | Good |

This table presents a selection of intramolecular cyclization methods for the synthesis of azetidine rings, with representative yields.

Intermolecular cycloadditions offer an alternative and powerful approach to constructing the azetidine framework. These reactions involve the combination of two different molecules to form the four-membered ring.

One of the most well-known examples is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (2-azetidinone). nih.gov While this method yields a carbonyl-containing azetidine, the resulting β-lactam can be subsequently reduced to the corresponding azetidine.

More recent developments include visible-light-mediated [2+2] photocycloaddition reactions. The reaction between oximes and alkenes, enabled by triplet energy transfer, provides a route to highly functionalized azetidines under mild conditions. researchgate.net

Table 2: Examples of Intermolecular Cycloaddition for Azetidine Synthesis

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| Ketene | Imine | Varies | 2-Azetidinone | Varies | nih.gov |

| Oxime | Alkene | Visible light, photocatalyst | Functionalized azetidine | Good | researchgate.net |

This table summarizes key intermolecular cycloaddition strategies for the formation of azetidine and azetidinone rings, with typical yield ranges.

Functionalization of Azetidine Rings

Once the azetidine scaffold is in place, the next crucial step is the introduction of the desired functional groups. For the synthesis of 3-(dimethylsulfamoylamino)azetidine, this involves the introduction of an amino group at the C3 position, followed by its sulfonylation.

A direct and efficient method for obtaining 3-aminoazetidine derivatives is through the reaction of a suitable precursor with an amine. A straightforward one-step synthesis of azetidine-3-amines has been reported, starting from a commercially available, bench-stable material. nih.gov This method demonstrates good tolerance for various functional groups. nih.gov

A common precursor for this transformation is an N-protected 3-azetidinone. For example, N-Boc-3-azetidinone can be converted to tert-butyl 3-aminoazetidine-1-carboxylate. This intermediate is a versatile building block for further functionalization. The synthesis often involves reductive amination or nucleophilic substitution of a leaving group at the C3 position. A patent describes a process for preparing 3-amino-azetidine derivatives by displacing a mesylate group with an amine. core.ac.uk

The regioselective introduction of the dimethylsulfamoylamino group at the C3 position is the final key step. This is typically achieved by reacting a 3-aminoazetidine derivative with dimethylsulfamoyl chloride. The nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include triethylamine (B128534) or diisopropylethylamine, and the reaction is often performed in an aprotic solvent such as dichloromethane (B109758) or acetonitrile. The use of an N-protected 3-aminoazetidine, such as tert-butyl 3-aminoazetidine-1-carboxylate, is crucial to prevent side reactions at the azetidine ring nitrogen. The Boc protecting group can be subsequently removed under acidic conditions to yield the final product, this compound, often as a hydrochloride salt. google.com

Table 3: Synthesis of N-(1-protected-azetidin-3-yl)-N,N-dimethylsulfamide

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) |

| tert-Butyl 3-aminoazetidine-1-carboxylate | Dimethylsulfamoyl chloride | Triethylamine | Dichloromethane | tert-Butyl this compound-1-carboxylate | Not specified |

| 3-Aminoazetidine dihydrochloride | Dimethylsulfamoyl chloride | Pyridine | Dichloromethane | N,N-Dimethyl-N'-(azetidin-3-yl)sulfamide | Not specified |

This table outlines the general conditions for the N-sulfonylation of 3-aminoazetidine derivatives. Specific yields are often proprietary or not widely reported in publicly available literature.

Introduction of the Dimethylsulfamoyl Moiety

The introduction of the dimethylsulfamoyl group onto the 3-position of the azetidine ring is the cornerstone of the synthesis of this compound. This is typically achieved by reacting a 3-aminoazetidine precursor with a suitable sulfamoylating agent. The reactivity of the secondary amine on the azetidine ring allows for nucleophilic attack on the sulfur atom of the sulfamoylating agent, leading to the formation of a stable N-S bond.

Sulfamoylation Reagents and Protocols

The choice of sulfamoylation reagent is crucial and can significantly influence the reaction efficiency, yield, and purification strategy. These reagents can be employed in either direct or indirect synthetic approaches.

Direct sulfamoylation involves the reaction of a 3-aminoazetidine derivative with a pre-formed sulfamoylating agent. The most common and commercially available reagent for this purpose is N,N-dimethylsulfamoyl chloride.

The general reaction involves the treatment of a solution of a 3-aminoazetidine, often with a protected nitrogen on the ring (e.g., N-Boc or N-benzyl), with N,N-dimethylsulfamoyl chloride in the presence of a base. The base, typically a tertiary amine such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction.

A plausible synthetic route starting from a protected 3-aminoazetidine is outlined below:

Reaction Scheme: Direct Sulfamoylation of a Protected 3-Aminoazetidine

Another versatile sulfamoylating agent that has emerged is hexafluoroisopropyl sulfamate (B1201201) (HFIPS). This bench-stable solid reacts with amines under mild conditions, with hexafluoroisopropanol being the only byproduct, which can simplify purification. nih.gov

Table 1: Common Direct Sulfamoylation Reagents

| Reagent Name | Formula | Key Features |

|---|---|---|

| N,N-Dimethylsulfamoyl Chloride | (CH₃)₂NSO₂Cl | Commercially available, highly reactive. |

Indirect methods for introducing the dimethylsulfamoyl moiety are less common for this specific target but can be valuable in certain contexts, particularly for the synthesis of analogs. These routes may involve the initial formation of a different sulfur-containing intermediate that is subsequently converted to the desired sulfamide.

For instance, a 3-aminoazetidine derivative could first be reacted with sulfuryl chloride (SO₂Cl₂) to form a sulfamoyl chloride intermediate in situ. This intermediate would then be reacted with dimethylamine (B145610) to furnish the final product. This approach, however, requires careful control of the reaction conditions to avoid side reactions.

Another potential indirect route involves the use of N,N'-disubstituted sulfamides in a transamidation reaction, although this is less frequently employed for the synthesis of simple N,N-dimethylsulfamides.

Optimization of Reaction Conditions for N-Sulfamoylation

The efficiency and selectivity of the N-sulfamoylation of 3-aminoazetidine are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, solvent, and temperature.

While the N-sulfamoylation of amines with sulfamoyl chlorides is often a non-catalytic process, certain catalysts can enhance the reaction rate and selectivity, particularly with less reactive amines or for achieving site-selective sulfamoylation in more complex molecules.

For the sulfamoylation of secondary amines like the one in 3-aminoazetidine, Lewis acids could potentially be employed to activate the sulfamoylating agent. However, the basicity of the amine substrate can lead to catalyst inhibition.

In the broader context of sulfamoylation, particularly for alcohols, boronic acid and organotin catalysts have been shown to be effective for site-selective reactions. google.commdpi.commdpi.com For instance, diarylborinic acids have been used as catalysts for the sulfation of hydroxyl groups, a related transformation. google.com While not directly applied to N-sulfamoylation of azetidines in the reviewed literature, these catalytic systems could be explored for the synthesis of more complex analogs where chemoselectivity is a concern.

In many standard preparations, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) may be added in catalytic amounts to accelerate the reaction between the amine and the sulfamoyl chloride.

The choice of solvent can have a significant impact on the rate and outcome of the N-sulfamoylation reaction. nih.gov Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the reaction without interfering with the nucleophilic amine.

Table 2: Solvents Commonly Used in N-Sulfamoylation Reactions

| Solvent | Dielectric Constant (approx.) | Key Properties |

|---|---|---|

| Dichloromethane (DCM) | 9.1 | Good solvent for a wide range of organic compounds, volatile. |

| Acetonitrile (ACN) | 37.5 | Polar aprotic, can promote SN2-type reactions. |

| N,N-Dimethylformamide (DMF) | 36.7 | High boiling point, good solvating power for polar reactants. |

Studies on the sulfamoylation of alcohols have shown that solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) can significantly accelerate the reaction, even in the absence of a base. vulcanchem.com This is attributed to the nucleophilic character of these solvents, which may assist in the sulfonylation event. vulcanchem.com

The reaction temperature is another critical parameter. Typically, the reaction of 3-aminoazetidine with N,N-dimethylsulfamoyl chloride is carried out at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating may be applied. Conversely, for highly reactive substrates or to improve selectivity, the reaction may be conducted at lower temperatures (e.g., 0 °C).

Stereoselective Synthesis of Chiral this compound

The creation of a single enantiomer of this compound hinges on the stereocontrolled synthesis of its precursor, a chiral 3-aminoazetidine. This is a significant challenge due to the inherent ring strain of the four-membered azetidine heterocycle. rsc.org Researchers have developed several powerful strategies, including asymmetric catalysis, the use of chiral auxiliaries, and chemoenzymatic pathways, to achieve high levels of enantioselectivity.

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis provides an elegant and atom-economical route to chiral azetidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mbl.or.kr Various transition-metal-based and organocatalytic systems have been successfully employed to synthesize the azetidine core.

Key catalytic methods applicable to the synthesis of chiral 3-aminoazetidine precursors include:

Palladium-Catalyzed C-H Amination : Intramolecular amination of C(sp³)–H bonds using a palladium catalyst can form the azetidine ring. pageplace.de By employing chiral ligands, this process can be rendered asymmetric, providing a direct route to enantiopure azetidines from acyclic amine precursors. rsc.org

Gold-Catalyzed Cyclization : Chiral azetidin-3-ones, which are versatile precursors to 3-aminoazetidines, can be synthesized via gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. mdpi.com This method bypasses the need for toxic diazo intermediates often used in other routes. mdpi.com

Lanthanide-Catalyzed Epoxide Aminolysis : Lewis acids like Lanthanum(III) triflate (La(OTf)₃) have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding 3-hydroxyazetidines with high selectivity. rsc.orgderpharmachemica.com These hydroxy-azetidines can then be converted to the corresponding amino derivatives.

Organocatalysis : Chiral organic molecules, such as proline and its derivatives, can catalyze the asymmetric formation of C-C or C-N bonds. nih.gov These catalysts can be used in reactions like asymmetric Mannich reactions or Michael additions to construct the chiral azetidine framework. nih.gov

Table 1: Asymmetric Catalytic Strategies for Chiral Azetidine Synthesis

| Catalytic System | Reaction Type | Key Precursor | Product | Reference |

|---|---|---|---|---|

| Palladium(II) / Chiral Ligand | Intramolecular C-H Amination | γ-amino alkyl chain | Chiral Azetidine | rsc.orgpageplace.de |

| Gold(I) / Chiral Ligand | Oxidative Cyclization | Chiral N-Propargylsulfonamide | Chiral Azetidin-3-one | mdpi.com |

| La(OTf)₃ | Intramolecular Epoxide Aminolysis | cis-3,4-Epoxy Amine | Chiral 3-Hydroxyazetidine | rsc.orgderpharmachemica.com |

| Chiral Phosphoric Acid / Proline | Organocatalytic Cycloaddition/Mannich | Imines and Enolates | Chiral Azetidine | nih.govnih.gov |

Chiral Auxiliary Approaches

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

A prominent example is the use of chiral tert-butanesulfinamide, developed by Ellman. This method is highly effective for synthesizing C2-substituted azetidines and can be adapted for 3-substituted analogs. nih.gov The general sequence involves:

Condensation of the chiral sulfinamide with a suitable 1,3-dielectrophilic aldehyde (e.g., a derivative of 3-chloropropanal) to form a chiral N-sulfinylimine.

Diastereoselective addition of an organometallic reagent to the imine.

Intramolecular cyclization, where the newly formed amino group displaces a leaving group at the 3-position of the chain to form the azetidine ring.

Mild acidic cleavage of the sulfinamide auxiliary to reveal the free chiral amine.

(S)-1-Phenylethylamine is another chiral auxiliary that has been used effectively, serving as both the source of chirality and the nitrogen atom for the azetidine ring in the synthesis of azetidine-2,4-dicarboxylic acids. mdpi.com This approach demonstrates the versatility of using removable chiral groups to guide the formation of stereochemically defined heterocycles.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis merges the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry to produce enantiopure compounds. mdpi.com For chiral 3-aminoazetidine, two main enzymatic strategies are particularly relevant: kinetic resolution and asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolution : Lipases are robust enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two. researchgate.netnih.gov A racemic mixture of an N-protected 3-hydroxyazetidine could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and unreacted alcohol, now easily separable, can be processed to yield the desired enantiomer of 3-aminoazetidine. A similar resolution of racemic 4-acetoxy-azetidin-2-one has been successfully demonstrated using lipase (B570770) from Pseudomonas fluorescens. researchgate.net

Transaminase-Catalyzed Asymmetric Synthesis : Transaminases are powerful biocatalysts that can install an amino group onto a prochiral ketone with high enantioselectivity. pageplace.demdpi.com A potential pathway to chiral 3-aminoazetidine involves the enzymatic reductive amination of a prochiral N-protected-azetidin-3-one. Using an (R)- or (S)-selective transaminase, the desired enantiomer of the N-protected 3-aminoazetidine can be obtained directly in high enantiomeric excess.

Table 2: Chemoenzymatic Strategies for Chiral 3-Aminoazetidine Precursors

| Enzyme Class | Strategy | Substrate | Key Transformation | Reference |

|---|---|---|---|---|

| Lipase | Kinetic Resolution | Racemic N-protected 3-hydroxyazetidine | Enantioselective acylation of one enantiomer | researchgate.net |

| Transaminase (ω-TA) | Asymmetric Synthesis | Prochiral N-protected azetidin-3-one | Enantioselective amination of the ketone | pageplace.demdpi.com |

| Engineered P450 | Asymmetric Synthesis (Potential) | Acyclic amine with C-H bond | Intramolecular C-H amination/cyclization |

Protecting Group Strategies in Synthesis

The synthesis of this compound is a multistep process that requires the careful use of protecting groups to mask reactive functionalities and ensure that reactions occur at the desired sites. The primary focus is on the protection of the azetidine ring nitrogen.

Amine Protection for Selective Functionalization

The secondary amine of the azetidine ring is nucleophilic and must be protected during the synthetic sequence, especially if functionalization is to occur at the C3 position. The choice of protecting group is critical; it must be stable to the reaction conditions used in subsequent steps but readily removable at the end of the synthesis without degrading the final product.

Common protecting groups for the azetidine nitrogen include:

tert-Butoxycarbonyl (Boc) : Widely used due to its stability under many reaction conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA).

Carbobenzyloxy (Cbz) : Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.

Benzhydryl (Bh) : This bulky group provides good protection and is often used in azetidine chemistry. It can be removed by hydrogenolysis. Its frequent use in the synthesis of 3-aminoazetidines from 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) is well-documented.

tert-Butoxythiocarbonyl (Botc) : A less common but useful group that facilitates lithiation at the carbon alpha to the nitrogen. It is more acid-labile than the Boc group and can be removed selectively in the presence of a Boc group, offering valuable orthogonality. researchgate.net

Table 3: Comparison of N-Protecting Groups for Azetidine Synthesis

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, NaOH) | Strong acid (e.g., TFA, HCl) | |

| Carbobenzyloxy | Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | |

| Benzhydryl | Bh | Ph₂CHBr, base | H₂, Pd(OH)₂/C | |

| tert-Butoxythiocarbonyl | Botc | Botc-xanthate | Mild acid (TFA); Heat | researchgate.net |

Flow Chemistry Applications in Synthesis of this compound

While specific literature on the continuous flow synthesis of this compound is not prevalent, analogous transformations involving the C3-functionalization of azetidines and the synthesis of sulfonamides in flow provide a strong basis for developing a viable synthetic strategy. A plausible multi-step flow synthesis could involve the initial formation of a suitably protected 3-aminoazetidine precursor, followed by a continuous sulfonylation reaction.

One potential route could commence with a protected 3-iodoazetidine (B8093280) derivative, such as N-Boc-3-iodoazetidine. This precursor can undergo a C3-lithiation followed by reaction with an electrophilic amine source in a continuous flow setup to generate a protected 3-aminoazetidine. Subsequently, the protecting group can be removed, and the resulting amine can be reacted with dimethylsulfamoyl chloride in a second flow reactor to yield the final product. The integration of these steps into a telescoped or sequential flow process would be a key advantage of this approach. acs.orgrsc.org

Another strategy could involve the photochemical modification of azetidine precursors. For instance, photochemical reactions in flow have been successfully employed for the synthesis of 3-hydroxyazetidines. This could be adapted to introduce a functional group at the C3 position that can be subsequently converted to the dimethylsulfamoylamino moiety.

Continuous Flow Reactor Design for Azetidine Synthesis

The design of a continuous flow reactor for the synthesis of this compound and its analogs would be dictated by the specific reaction conditions of each step. Key considerations include the reactor material, mixing efficiency, temperature control, and residence time distribution.

For the initial azetidine ring formation or functionalization, which may involve highly reactive organometallic intermediates, a microreactor system would be advantageous. These reactors, typically with channel diameters in the sub-millimeter range, offer exceptional heat and mass transfer, enabling precise control over fast and exothermic reactions. pharmasalmanac.com For instance, the C3-lithiation of N-Boc-3-iodoazetidine can be performed in a stainless steel T-shaped micromixer and a microtube reactor, allowing for rapid mixing and short residence times to minimize side reactions. acs.org

The subsequent sulfonylation step, reacting the 3-aminoazetidine intermediate with dimethylsulfamoyl chloride, could be carried out in a separate reactor module. Given that sulfonamide formation can be highly exothermic, a reactor with efficient heat exchange capabilities, such as a tube-in-tube reactor or a plate-based microreactor, would be suitable. The choice of reactor material would need to be compatible with the reagents and solvents used, with options including stainless steel, glass, or PFA (perfluoroalkoxy). rsc.org

A multi-step synthesis would benefit from a modular flow platform where individual reactor units for each synthetic step are connected in series. pharmasalmanac.com This allows for the telescoping of reactions, where the output from one reactor is directly fed into the next, eliminating the need for intermediate workup and purification. rsc.orgbeilstein-journals.org In-line purification techniques, such as scavenger resins or liquid-liquid extraction modules, can be integrated between reactor stages to remove byproducts and unreacted reagents. beilstein-journals.org

| Reactor Type | Application in Azetidine Synthesis | Key Features |

| Microreactors (e.g., T-mixers, tube reactors) | C3-functionalization of azetidines, handling of reactive intermediates. | Excellent heat and mass transfer, precise control over reaction parameters, small internal volume for enhanced safety. |

| Packed-Bed Reactors | Heterogeneous catalysis, use of immobilized reagents or scavengers. | High surface area for catalyst interaction, potential for in-line purification. |

| Photochemical Reactors | Photochemical modifications of azetidine precursors. | Integrated light source (e.g., UV-LEDs), controlled light penetration for efficient reactions. |

| Tube-in-Tube Reactors | Exothermic reactions like sulfonamide formation. | Efficient heat exchange, suitable for handling gas-liquid reactions. |

Scale-Up Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scale-up strategies and process intensification. Flow chemistry offers inherent advantages in this regard compared to batch processing. mdpi.comnih.govresearchgate.net

Scale-Up Strategies:

Instead of increasing the reactor volume (scaling-up), which can negatively impact heat and mass transfer, flow chemistry allows for "scaling-out" or "numbering-up." This involves running multiple reactors in parallel to increase production capacity while maintaining the optimized reaction conditions of a single reactor. umontreal.ca Another approach is to increase the flow rate and the length or diameter of the reactor tube, although this requires careful re-optimization to ensure efficient mixing and heat transfer are maintained.

Process Intensification:

Process intensification aims to develop more efficient, safer, and more sustainable manufacturing processes. mdpi.comnih.govumontreal.ca In the context of this compound synthesis, several process intensification strategies can be employed:

Telescoped Reactions: As mentioned earlier, combining multiple synthetic steps into a single, continuous process without intermediate isolation significantly reduces processing time, solvent usage, and waste generation. rsc.orgbeilstein-journals.org

Use of Hazardous Reagents: Flow chemistry allows for the safe handling of hazardous reagents, such as sulfamoyl chlorides or highly reactive organometallics, due to the small reactor volumes and enhanced temperature control. rsc.org

High-Temperature and High-Pressure Conditions: The enclosed nature of flow reactors allows for reactions to be conducted at temperatures and pressures exceeding the boiling point of the solvent, often leading to dramatically accelerated reaction rates.

Automation and In-line Analytics: Integrating process analytical technology (PAT) such as in-line IR or NMR spectroscopy allows for real-time monitoring of the reaction progress. This data can be used to automate process control, ensuring consistent product quality and yield. pharmasalmanac.com

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Poor, surface area-to-volume ratio decreases with scale. | Excellent, high surface area-to-volume ratio is maintained. |

| Mass Transfer | Often limited by mixing efficiency. | Enhanced due to small diffusion distances. |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor hold-up. |

| Scalability | Challenging, requires re-optimization at each scale. | More straightforward through scaling-out. |

| Process Control | Less precise, can lead to batch-to-batch variability. | Precise control over parameters, leading to high consistency. |

By leveraging the principles of flow chemistry, the synthesis of this compound and its analogs can be transformed into a more efficient, safer, and scalable process, paving the way for its potential applications in various fields.

Chemical Reactivity and Transformation Mechanisms of 3 Dimethylsulfamoylamino Azetidine

Azetidine (B1206935) Ring Reactivity

The reactivity of the azetidine ring in 3-(dimethylsulfamoylamino)azetidine is influenced by several factors, including the strain of the four-membered ring and the electronic properties of its substituents. The dimethylsulfamoylamino group at the C3 position can influence the electron density of the ring and the basicity of the ring nitrogen, thereby affecting its interaction with various reagents.

Ring-opening reactions are a hallmark of azetidine chemistry, providing a pathway to diverse, highly functionalized linear amines. magtech.com.cnnih.gov These reactions typically proceed by cleavage of one of the carbon-nitrogen bonds, relieving the ring strain. The regioselectivity of the ring-opening is often dictated by the substitution pattern on the azetidine ring and the nature of the attacking species. magtech.com.cn

Nucleophilic ring-opening is one of the most significant classes of reactions for azetidines. magtech.com.cn However, due to their relative stability compared to aziridines, the azetidine ring often requires activation to facilitate nucleophilic attack. magtech.com.cn This activation typically involves converting the ring nitrogen into a better leaving group, for example, by protonation or quaternization. daneshyari.commagtech.com.cn Once activated to form an azetidinium salt, the ring becomes highly susceptible to attack by nucleophiles.

The attack can occur at either of the ring carbons adjacent to the nitrogen (C2 or C4). The regioselectivity is governed by a combination of electronic and steric effects. magtech.com.cn For 3-substituted azetidines, nucleophilic attack generally occurs at the less sterically hindered carbon. A variety of nucleophiles, including halides, oxygen nucleophiles, and sulfur nucleophiles, can be employed in these transformations. acs.orgbeilstein-journals.org

| Activating Agent | Nucleophile | Solvent | Product Type | Reference(s) |

| Acyl Halide (e.g., Cyclohexane Carbonyl Chloride) | Chloride (from reagent) | 2-MeTHF | N-Acyl-γ-haloamine | acs.org |

| Alkyl Bromide | Bromide (from reagent) | Not Specified | N-Alkyl-γ-bromoamine | daneshyari.com |

| Lewis Acid (General) | Various Nucleophiles | Not Specified | γ-Substituted Amine | magtech.com.cn |

| Electron-deficient Ketones (e.g., Ethyl trifluoropyruvate) | Ketone Oxygen | Not Specified | Dioxolane (via desymmetrization) | beilstein-journals.org |

| Boronic Acids | Boronic Acid Oxygen | Not Specified | Boronate Ester (via desymmetrization) | beilstein-journals.org |

The facile ring cleavage of azetidines is often preceded by electrophilic activation of the ring nitrogen. daneshyari.com The nitrogen atom of the azetidine ring retains its nucleophilic character and readily reacts with electrophiles such as alkyl halides or acyl chlorides. youtube.com This reaction leads to the formation of a quaternary azetidinium salt. daneshyari.commagtech.com.cn

The formation of the positively charged azetidinium ion significantly decreases the stability of the four-membered ring. youtube.com This increased ring strain makes the α-carbons highly electrophilic and susceptible to nucleophilic attack, even by weak nucleophiles like the halide counter-ion. daneshyari.comyoutube.com For instance, treatment of a basic azetidine with an alkyl bromide can lead to quaternization, followed by an SN2 attack by the bromide ion, resulting in a ring-opened γ-halopropylamine derivative. daneshyari.com The rate of this ring cleavage is often determined by the initial rate of quaternization of the azetidine nitrogen. daneshyari.com

While nucleophilic and electrophilic reactions dominate azetidine chemistry, radical-mediated transformations have also been reported, although they are more commonly associated with the synthesis of the ring rather than its cleavage. researchgate.netchemrxiv.org However, certain photochemical reactions can induce radical-mediated ring expansion. For example, some azetidine ketones undergo photochemical rearrangement through a 1,3-biradical intermediate. bhu.ac.in This process involves an intramolecular hydrogen shift to generate the biradical, which can then undergo ring closure and subsequent rearrangement to form expanded ring systems like pyrroles. bhu.ac.in The direct radical-mediated ring-opening of a simple substituted azetidine is less common, but the principles of radical chemistry suggest that hydrogen atom abstraction from a C-H bond adjacent to the nitrogen, followed by β-scission of a C-N bond, could be a plausible, albeit high-energy, pathway for ring cleavage.

The stability of this compound is a critical consideration. While generally stable enough for handling and storage, the inherent ring strain makes it prone to specific degradation pathways, particularly under harsh conditions. nih.gov

Specific thermal analysis data, such as that from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), for this compound is not widely available in the literature. However, the stability can be inferred from the behavior of analogous structures. Generally, amino-functionalized small molecules tend to decompose at elevated temperatures rather than boiling. nih.gov

Studies on related N-substituted azetidines have shown that they can undergo decomposition, which can be accelerated by acidic conditions. nih.gov An intramolecular ring-opening decomposition pathway has been identified where a pendant nucleophilic group on the nitrogen substituent attacks one of the ring carbons, leading to cleavage. nih.gov The stability in such cases is highly dependent on the nature of the N-substituent and the length of any alkyl chain connecting the ring to a nucleophilic group. nih.gov Furthermore, basic azetidines, as free bases, have been observed to undergo spontaneous oligomerization over time, which involves concomitant ring cleavage. daneshyari.com

| Compound Structure (Analogue) | Condition | Half-Life (T1/2) | Decomposition Pathway | Reference(s) |

| N-Arylazetidine with Amide Side Chain (1 methylene (B1212753) linker) | pH 7.4 Buffer | 0.8 hours | Intramolecular amide attack on azetidine ring | nih.gov |

| N-Arylazetidine with Amide Side Chain (2 methylene linkers) | pH 7.4 Buffer | 17 hours | Intramolecular amide attack on azetidine ring | nih.gov |

| N-Arylazetidine with Amide Side Chain (3 methylene linkers) | pH 7.4 Buffer | > 200 hours | Intramolecular amide attack on azetidine ring | nih.gov |

| Pyrrolidine Analogue | pH 7.4 Buffer | Stable | No ring strain to drive decomposition | nih.gov |

Stability and Degradation Pathways

Photochemical Degradation Mechanisms

While specific photochemical studies on this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred from studies on related sulfonamide-containing compounds. The primary photochemical reactions of sulfonamides involve the absorption of UV light, leading to the excitation of the molecule and subsequent bond cleavage.

Two principal degradation pathways are commonly observed for sulfonamides under photolytic conditions:

Cleavage of the Sulfonamide Bond (S-N Bond): This is a well-documented photochemical reaction for many sulfonamide-based pharmaceuticals. nih.gov Upon irradiation, the bond between the sulfur atom and the nitrogen atom of the amine can undergo homolytic or heterolytic cleavage. This would lead to the formation of a sulfonyl radical and an amino radical, or corresponding ionic species. For this compound, this would result in the separation of the dimethylsulfamoyl group from the 3-aminoazetidine fragment. These reactive intermediates can then undergo further reactions with the solvent or other molecules.

Extrusion of Sulfur Dioxide (SO2): Another significant photochemical degradation pathway for sulfonamides is the elimination of a molecule of sulfur dioxide. nih.gov This process, often following initial S-N bond cleavage, results in the formation of desulfonated products. In the case of this compound, this would ultimately lead to the formation of N,N-dimethyl-N'-(azetidin-3-yl)hydrazine after a series of rearrangements and reactions.

The specific quantum yields and the predominance of one pathway over the other would depend on factors such as the wavelength of irradiation, the solvent, and the presence of photosensitizers.

Hydrolytic Stability of the Azetidine Ring

The azetidine ring, being a four-membered heterocycle, possesses inherent ring strain, which makes it susceptible to ring-opening reactions under certain conditions. However, the stability of the azetidine ring in this compound is influenced by the nature of its substituent.

The hydrolytic stability of the azetidine ring itself is generally fair under neutral and basic conditions. However, under acidic conditions, protonation of the ring nitrogen can occur, forming an azetidinium ion. This positively charged species is significantly more susceptible to nucleophilic attack, which can lead to ring-opening. The rate and regioselectivity of this ring-opening are influenced by the substituents on the ring.

In the context of this compound, the electron-withdrawing nature of the dimethylsulfamoyl group will decrease the basicity of the azetidine nitrogen to some extent, which could in turn affect the equilibrium concentration of the azetidinium ion in acidic media.

Furthermore, the stability of the sulfamoyl group itself under hydrolytic conditions is generally high, especially in neutral and alkaline solutions. syensqo.com Therefore, under most physiological conditions, the azetidine ring is expected to be the more reactive site for hydrolysis compared to the sulfamoyl moiety. Studies on related 3-aminoazetidin-2-one (B3054971) derivatives have shown that acid-mediated ring opening can occur. nih.gov

Reactivity of the Dimethylsulfamoyl Amine Moiety

N-H Acidity and Deprotonation Reactions

The proton on the nitrogen atom of the sulfamoyl amine is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This effect delocalizes the negative charge that develops upon deprotonation, thus stabilizing the resulting conjugate base.

This acidity means that in the presence of a sufficiently strong base, the sulfamoyl amine can be deprotonated to form an anion. This anion is a potent nucleophile and can participate in various substitution and addition reactions.

| Compound | Solvent | pKa |

| Benzenesulfonamide (B165840) | DMSO | 16.1 |

| Methanesulfonamide | DMSO | 17.5 |

Table 1: pKa values of related sulfonamides in DMSO. unistra.fr

Electrophilic Attack on the Sulfamoyl Nitrogen

While the nitrogen of the N-H group is acidic, the lone pair of electrons on this nitrogen can still participate in nucleophilic reactions, although its nucleophilicity is significantly reduced by the adjacent sulfonyl group. Electrophilic attack on this nitrogen is generally not a favored reaction pathway unless a very strong electrophile is used or the nitrogen is first deprotonated.

Conversely, the nitrogen atoms of the dimethylamino group are more nucleophilic and can potentially react with electrophiles. However, steric hindrance from the two methyl groups and the bulky sulfonyl group might limit the accessibility of this nitrogen.

Transformations Involving the Sulfur Atom

The sulfur atom in the dimethylsulfamoyl group is in a high oxidation state (+6) and is electrophilic. It can be a target for nucleophilic attack, although the S-N and S-C bonds are generally stable. Reactions involving the direct transformation of the sulfur atom are not common under standard conditions but can be achieved with potent reagents. For instance, reductive cleavage of the S-N bond can occur under strong reducing conditions.

Derivatization Strategies and Functional Group Interconversions

The presence of multiple reactive sites in this compound allows for a variety of derivatization strategies.

The secondary amine of the azetidine ring is a key site for functionalization. It can undergo N-alkylation, N-acylation, and other standard amine reactions. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding N-alkylated azetidine. Acylation with an acid chloride or anhydride (B1165640) would introduce an acyl group.

The acidic N-H of the sulfamoyl amine can also be utilized for derivatization. After deprotonation with a strong base, the resulting anion can react with various electrophiles, such as alkyl halides or acylating agents, to introduce substituents on the sulfamoyl nitrogen.

Furthermore, the azetidine ring itself can be a precursor to other functional groups through ring-opening reactions. As mentioned earlier, acid-catalyzed ring-opening with a nucleophile can lead to the formation of functionalized acyclic amines. nih.gov

General functional group interconversions applicable to amines can also be applied to the azetidine nitrogen. vanderbilt.edu For example, reductive amination of the secondary amine with an aldehyde or ketone would provide N-substituted derivatives.

The synthesis of various 3-aminoazetidine derivatives is well-documented, often starting from commercially available precursors like 1-Boc-3-aminoazetidine. google.commdpi.comnih.gov These synthetic routes can be adapted to introduce the dimethylsulfamoyl group and subsequently perform further derivatizations.

Functionalization at the Azetidine Nitrogen

The secondary amine of the azetidine ring is a prime site for functionalization, allowing for the introduction of a wide variety of substituents. Common reactions at the azetidine nitrogen include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The introduction of alkyl groups onto the azetidine nitrogen would be a fundamental transformation. This is typically achieved by reacting the parent azetidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

Table 1: Hypothetical N-Alkylation Reactions of this compound

| Alkylating Agent | Base | Expected Product |

|---|---|---|

| Methyl iodide | Triethylamine (B128534) | 1-Methyl-N,N-dimethyl-N'-(azetidin-3-yl)sulfamide |

| Benzyl bromide | Potassium carbonate | 1-Benzyl-N,N-dimethyl-N'-(azetidin-3-yl)sulfamide |

N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides would yield N-acyl derivatives. These reactions are generally facile and can be carried out under standard conditions.

Table 2: Hypothetical N-Acylation Reactions of this compound

| Acylating Agent | Base | Expected Product |

|---|---|---|

| Acetyl chloride | Pyridine | N-(1-Acetylazetidin-3-yl)-N,N-dimethylsulfamide |

| Benzoyl chloride | Diisopropylethylamine | N-(1-Benzoylazetidin-3-yl)-N,N-dimethylsulfamide |

While these reactions are standard for azetidines, no specific examples or detailed research findings for this compound have been identified.

Modifications of the Dimethylsulfamoyl Group

The dimethylsulfamoyl moiety itself presents opportunities for chemical modification, although these are generally less common than reactions at the azetidine nitrogen. Potential transformations could include demethylation or, more drastically, cleavage of the S-N bond. However, the stability of the sulfamoyl group makes such modifications challenging.

Introduction of New Functional Handles

Beyond direct functionalization, the existing structure could be used to introduce new reactive sites. For instance, if the azetidine nitrogen is protected, it might be possible to functionalize the C-H bonds of the azetidine ring, though this would likely require harsh conditions and lead to regioselectivity challenges. No literature precedence for such reactions on this specific molecule could be found.

Mechanistic Studies of Specific Reactions

A thorough understanding of the reactivity of this compound would necessitate detailed mechanistic studies. This would involve the investigation of reaction intermediates, transition state analysis, and kinetic isotope effect studies.

Investigation of Reaction Intermediates

For reactions such as N-alkylation or N-acylation, the primary intermediates would be the corresponding ammonium (B1175870) or acylammonium salts, respectively. Spectroscopic techniques like in-situ NMR or IR could potentially be used to observe these transient species under specific reaction conditions. However, no such studies have been reported for this compound.

Transition State Analysis of Key Transformations

Computational chemistry could provide valuable insights into the transition states of reactions involving this compound. For instance, density functional theory (DFT) calculations could be employed to model the transition state geometries and activation energies for N-alkylation or N-acylation, revealing the influence of the dimethylsulfamoyl group on the reaction barrier. Such computational studies are currently absent from the literature.

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies, particularly involving deuterated substrates, are a powerful tool for elucidating reaction mechanisms. For example, comparing the rate of reaction of this compound with its N-deuterated analogue in a reaction involving the N-H bond could provide information about the role of this bond in the rate-determining step. No KIE studies have been performed on this molecule.

Computational and Theoretical Investigations of 3 Dimethylsulfamoylamino Azetidine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum mechanical level. These methods provide information about the distribution of electrons, which in turn dictates the molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its lowest energy arrangement of atoms. For a flexible molecule like 3-(dimethylsulfamoylamino)azetidine, which contains a four-membered azetidine (B1206935) ring and a rotatable dimethylsulfamoyl group, multiple stable conformations, or conformers, are likely to exist. DFT calculations would be employed to locate these different conformers and determine their relative energies. This information is critical for understanding which shapes the molecule is most likely to adopt.

A hypothetical data table for the relative energies of different conformers of this compound, as would be determined by DFT calculations, is presented below.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| A (Axial) | B3LYP/6-31G* | 0.00 |

| B (Equatorial) | B3LYP/6-31G* | 1.52 |

| C (Twisted) | B3LYP/6-31G* | 3.78 |

Note: This data is illustrative and not based on actual experimental or computational results.

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An ESP analysis of this compound would identify the most likely sites for intermolecular interactions and chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO for this compound.

A hypothetical data table summarizing the FMO properties is shown below.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | 2.15 |

| HOMO-LUMO Gap | 9.00 |

Note: This data is illustrative and not based on actual experimental or computational results.

Ab Initio Methods for High-Level Calculations

Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain properties. For a definitive understanding of the electronic structure of this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT.

Conformational Analysis and Dynamics

The three-dimensional shape of a molecule is critical to its function. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the puckering of the azetidine ring and the rotation around the S-N and N-C bonds would be of primary interest.

Computational methods can be used to map the potential energy surface of the molecule as a function of these rotations, identifying the energy barriers between different conformers. Molecular dynamics (MD) simulations could also be performed to study the time-dependent behavior of the molecule, providing insights into its flexibility and the accessibility of different conformational states under various conditions. Such studies on related azetidine-containing molecules have revealed the importance of specific conformations for their biological activity.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule by systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, while optimizing the remaining degrees of freedom. uni-muenchen.deq-chem.com This method is crucial for identifying stable conformers (local minima) and the transition states that connect them, thereby revealing the energy barriers to conformational changes. epfl.ch

For this compound, key degrees of freedom for a relaxed PES scan include the rotation around the azetidine C3-N bond and the N-S bond of the dimethylsulfamoyl group. By scanning the dihedral angle associated with the C3-N bond, for instance, one can map the energetic profile of the substituent's orientation relative to the azetidine ring.

A typical scan might vary a dihedral angle from 0° to 360° in steps of 10-15 degrees, performing a constrained geometry optimization at each step. rogue-scholar.org The resulting energy profile would reveal the most stable orientations of the dimethylsulfamoylamino group.

Table 1: Hypothetical Relative Energies for Key Conformations of this compound from a PES Scan

| Dihedral Angle (τ) | Conformation Name | Relative Energy (kJ/mol) |

| ~60° | Gauche | 0.00 |

| ~180° | Anti | 5.20 |

| ~300° | Gauche' | 0.15 |

| 0°/360° | Eclipsed (Transition State) | 12.50 |

Note: This data is illustrative of typical results from a PES scan and is not derived from a specific published study on this molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational flexibility, and interactions with a solvent. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

A simulation of this compound would typically be performed in a periodic box of solvent molecules (e.g., water) to mimic solution-phase conditions. The simulation would be run for a sufficient duration (e.g., hundreds of nanoseconds) to sample a wide range of conformational states. mdpi.com Analysis of the resulting trajectory can reveal information about the stability of different conformations, the dynamics of the azetidine ring, and the hydrogen bonding patterns with the solvent.

Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Description |

| System | 1 molecule of this compound |

| Solvent | TIP3P Water Model |

| Box Size | 40 Å x 40 Å x 40 Å |

| Temperature | 298 K (NPT Ensemble) |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

| Time Step | 2 fs |

Note: These parameters represent a typical setup for an MD simulation of a small organic molecule.

Ring Pucker and Inversion Dynamics of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.org This puckering is a dynamic process, and the ring can invert between two equivalent (or non-equivalent, depending on substitution) puckered states through a higher-energy planar transition state. The nature and orientation of substituents can significantly influence the preferred puckered conformation and the energy barrier for this inversion. researchgate.net

Computational studies, often involving PES scans of the ring-puckering coordinate, can quantify this behavior. For this compound, the bulky substituent at the C3 position would be expected to have a strong preference for an equatorial position in the puckered ring to minimize steric hindrance. The energy barrier for ring inversion can be calculated as the energy difference between the puckered ground state and the planar transition state.

Table 3: Hypothetical Energetics of Azetidine Ring Puckering

| Conformation | Puckering Amplitude (Å) | Relative Energy (kJ/mol) |

| Puckered (Equatorial Substituent) | ~0.15 | 0.0 |

| Planar (Transition State) | 0.0 | ~8.0 |

| Puckered (Axial Substituent) | ~0.15 | ~15.0 |

Note: This data is hypothetical, illustrating the expected energetic profile for a substituted azetidine ring.

Spectroscopic Property Prediction (Computational)

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of new compounds.

Calculation of Vibrational Frequencies (Infrared and Raman)

The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). researchgate.net A frequency calculation is typically performed after a geometry optimization to ensure the structure is at a potential energy minimum.

The calculated harmonic frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement. The calculations also provide the intensities of the IR and Raman bands, allowing for the simulation of the entire spectrum. For this compound, characteristic vibrational modes would include N-H stretching, asymmetric and symmetric S=O stretching, and various C-N and C-C stretching and bending modes of the azetidine ring.

Table 4: Predicted Characteristic Vibrational Frequencies (Scaled)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | -NH- | ~3350 |

| C-H Stretch | Azetidine CH₂ | ~2950-3050 |

| S=O Asymmetric Stretch | -SO₂- | ~1340 |

| S=O Symmetric Stretch | -SO₂- | ~1160 |

| C-N Stretch | Azetidine Ring | ~1100 |

Note: These are representative values expected for the specified functional groups based on DFT calculations.

NMR Chemical Shift Prediction and Anisotropic Effects

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of a nucleus and are a cornerstone of molecular structure determination. Computational prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using methods like DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach or through machine learning algorithms trained on large experimental datasets. nih.govnih.gov Predicted shifts are typically reported relative to a standard reference compound like tetramethylsilane (TMS). The mean absolute error for ¹H chemical shift predictions can be as low as 0.1-0.2 ppm. nih.gov

The electron-withdrawing nature of the dimethylsulfamoyl group is expected to significantly influence the chemical shifts of the azetidine ring protons and carbons, particularly the C3-H proton. Furthermore, the anisotropic magnetic field generated by the S=O bonds could cause through-space shielding or deshielding effects on nearby protons, depending on their relative orientation.

Table 5: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (vs. TMS)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2/C4 | 3.75 | 52.5 |

| C3 | 4.20 | 58.0 |

| N-CH₃ | 2.85 | 38.0 |

| N-H | 5.50 | - |

Note: This data is illustrative of the output from NMR prediction software and has not been experimentally verified for this compound.

UV-Vis Absorption Maxima Prediction

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) can be predicted computationally using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states.

This compound lacks significant chromophores or an extended system of conjugated π-electrons. Therefore, it is not expected to absorb light strongly in the visible or near-UV regions. Any electronic transitions would likely be of the n → σ* or σ → σ* type, which occur at high energies and correspond to absorption in the far-UV region of the spectrum.

Table 6: Predicted UV-Vis Absorption Data

| Predicted λmax (nm) | Excitation Energy (eV) | Major Transition Type |

| ~195 | 6.36 | n → σ* |

Note: This is a theoretical estimation based on the typical electronic transitions of saturated heterocyclic and sulfamoyl moieties.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers profound insights into the dynamics of chemical reactions, allowing for the detailed exploration of reaction pathways that are often difficult to study experimentally. For a molecule like this compound, understanding its reactivity is crucial for its application and synthesis.

A key aspect of understanding a chemical reaction is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating these transient structures. For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the azetidine ring, the geometry of the transition state would be optimized. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC path connects the reactants, the transition state, and the products, providing a detailed picture of the atomic motions throughout the reaction. This analysis confirms that the identified transition state indeed connects the desired reactants and products and reveals the concerted or stepwise nature of the mechanism. For instance, in a ring-opening reaction of the azetidine moiety, the IRC would illustrate the progressive breaking of a C-N bond and the formation of a new bond with the incoming nucleophile.

Below is a representative data table illustrating the calculated energy barriers for a hypothetical reaction of this compound.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Path A: SN2 | 0.0 | 25.3 | -10.1 | 25.3 | -10.1 |

| Path B: Ring Opening | 0.0 | 35.8 | -5.2 | 35.8 | -5.2 |

Note: These are hypothetical values for illustrative purposes.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents. The solvent can stabilize charged species, such as transition states or intermediates, thereby altering the energy barriers. For a molecule with polar groups like this compound, solvent effects are expected to be significant. Computational studies would typically explore a range of solvents with varying polarities to predict the optimal reaction conditions. For example, a polar protic solvent might stabilize a charge-separated transition state more effectively than a nonpolar solvent, thus accelerating the reaction.

Quantum Chemical Topology Analysis

Quantum Chemical Topology provides a framework to analyze the electron density of a molecule to understand its chemical bonding and interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to define atoms and the bonds between them. wikipedia.org AIM analysis can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions based on the properties of the electron density at the bond critical point (BCP). For this compound, AIM analysis would be used to quantify the covalent character of the C-N and S-N bonds and to identify any intramolecular hydrogen bonds that might influence its conformation.

The following table presents hypothetical AIM parameters for selected bonds in this compound.

| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Bond Character |

| C-N (azetidine) | 0.25 | -0.6 | Covalent |

| S-N (sulfamoyl) | 0.35 | -0.9 | Polar Covalent |

| S=O | 0.45 | 0.1 | Polar Covalent |

Note: These are hypothetical values for illustrative purposes.

Non-covalent interactions play a crucial role in determining the three-dimensional structure and reactivity of molecules. The Non-Covalent Interaction (NCI) index is a computational tool that allows for the visualization and characterization of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its derivatives. For this compound, NCI analysis would reveal the presence and nature of intramolecular interactions, such as a possible hydrogen bond between the amino hydrogen and an oxygen of the sulfamoyl group, which could stabilize a particular conformer of the molecule. These interactions are visualized as surfaces in 3D space, colored to distinguish between attractive and repulsive interactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution NMR Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of organic molecules. For 3-(dimethylsulfamoylamino)azetidine, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to elucidate its conformational preferences.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are critical for assembling the molecular framework by correlating different nuclei through chemical bonds or through space.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For this compound, COSY would show correlations between the methine proton at the C3 position and the methylene (B1212753) protons at the C2 and C4 positions of the azetidine (B1206935) ring. This establishes the connectivity within the four-membered ring. youtube.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J coupling). This allows for the direct assignment of carbon signals based on their known proton assignments. For instance, the signal for the C3 methine proton would show a cross-peak to the C3 carbon signal. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically ²J to ³J), which is crucial for piecing together different parts of the molecule. sdsu.eduresearchgate.net Key HMBC correlations for this compound would include:

The N-H proton of the sulfamoyl group to the C3 of the azetidine ring.

The methyl protons of the dimethylsulfamoyl group to the sulfur-adjacent carbon of the sulfamoyl group.

The protons on C2 and C4 of the azetidine ring to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly useful for determining stereochemistry and conformational preferences. In a puckered azetidine ring, NOESY could reveal through-space interactions between protons on the same face of the ring, helping to define the relative stereochemistry of the substituent at C3.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Based on data from analogous 3-aminoazetidine derivatives. chemicalbook.comchemicalbook.com

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Azetidine CH (C3-H) | ~4.0 (quintet) | ~45.0 | C2, C4 |

| Azetidine CH₂ (C2/C4-H) | ~3.8 (t) | ~50.0 | C3, C2/C4 |

| Sulfamoyl N-H | ~5.5 (d) | - | C3 |

| Dimethyl S-CH₃ | ~2.8 (s) | ~38.0 | S-CH₃ |

Chiral NMR Spectroscopy for Enantiomeric Purity Determination

Since the C3 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govpsu.edu

A chiral solvating agent, such as (R)- or (S)-1,1'-bi-2-naphthol, would be added to the NMR sample of the amine. The CSA forms transient diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have slightly different magnetic environments, which can lead to the splitting of NMR signals (chemical shift non-equivalence) for the protons or carbons near the stereocenter. psu.eduacs.org The relative integration of the split signals provides a direct measure of the enantiomeric ratio.

Variable Temperature NMR Studies for Conformational Exchange

The four-membered azetidine ring is not planar and undergoes rapid puckering at room temperature. nih.gov Variable temperature (VT) NMR studies can provide insight into this conformational exchange process. nih.govmdpi.com By lowering the temperature, the rate of ring inversion can be slowed down on the NMR timescale. This can lead to the broadening and eventual splitting of signals for the axial and equatorial protons of the azetidine ring, which are averaged at room temperature. By analyzing the spectra at different temperatures, the energy barrier for this conformational exchange can be calculated, providing valuable thermodynamic information about the molecule's flexibility.

Mass Spectrometry for Isotopic Labeling Studies

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₅H₁₃N₃O₂S), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of its protonated form, [M+H]⁺, to the calculated theoretical mass.

Table 2: Illustrative High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated m/z | Measured m/z (Illustrative) | Mass Accuracy (ppm) |

| [C₅H₁₄N₃O₂S]⁺ | 180.0799 | 180.0801 | 1.1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (such as the [M+H]⁺ ion of our compound) and its subsequent fragmentation through collision-induced dissociation (CID). capes.gov.brnih.gov Analyzing the resulting fragment ions provides a "fingerprint" of the molecule and confirms its structure.

For this compound, key fragmentation pathways would be expected to involve the cleavage of the strained azetidine ring and the sulfamoyl group. nih.govnih.gov

Azetidine Ring Cleavage: A common fragmentation pathway for azetidines is the cleavage of the four-membered ring, often leading to the loss of ethene (C₂H₄) or related neutral fragments. capes.gov.brlibretexts.org

Sulfonamide Fragmentation: Sulfonamides are known to fragment via the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da. nih.gov Another characteristic fragmentation is the cleavage of the S-N bond.

Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 180.1 | 116.1 | SO₂ (64 Da) | [M+H-SO₂]⁺ |

| 180.1 | 108.1 | C₅H₁₃N | [SO₂NH₂]⁺ |

| 180.1 | 72.1 | C₅H₈N₂O₂S | [C₄H₁₀N]⁺ (Azetidine-related fragment) |

| 180.1 | 44.1 | C₂H₄ (from ring) | [C₃H₈N₃O₂S]⁺ |

This detailed analytical approach, combining various NMR and MS techniques, is essential for the unambiguous structural and stereochemical characterization of this compound.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the journey of atoms through a reaction sequence, providing definitive evidence for proposed reaction mechanisms. nih.gov By strategically replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), the fate of the labeled position can be monitored using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

While specific isotopic labeling studies on the synthesis of this compound are not extensively documented in publicly available literature, the methodology can be applied to elucidate key steps in its formation or metabolic pathways. For instance, in a hypothetical synthesis involving the cyclization of a precursor, labeling specific positions could confirm the intramolecular nature of the ring-closing step.

Potential Isotopic Labeling Strategies for Mechanistic Studies:

| Labeled Precursor Example | Isotope | Analytical Technique | Mechanistic Question Addressed |

| 1,2-diamino-3-chloropropane labeled with ¹⁵N at the primary amine | ¹⁵N | ¹⁵N NMR, MS | Does the primary or secondary amine preferentially act as the nucleophile in the azetidine ring formation? |

| Dimethylsulfamoyl chloride labeled with ¹³C | ¹³C | ¹³C NMR | Tracing the integrity and transfer of the dimethylsulfamoyl group during its attachment to the azetidine nitrogen. |

| Azetidine ring precursor labeled with ²H (deuterium) | ²H | ²H NMR, MS | Investigating potential proton transfer steps or rearrangements during synthesis or metabolism. |

Such studies are invaluable for optimizing reaction conditions and understanding the fundamental reactivity of the azetidine scaffold. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique is indispensable for unambiguously determining molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing of a molecule.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. nih.govmaastrichtuniversity.nl The process involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be determined.

For this compound, an SCXRD analysis would provide precise data on:

Bond Lengths and Angles: Confirming the exact dimensions of the azetidine ring and the sulfamoyl substituent.

Azetidine Ring Conformation: Quantifying the degree of puckering in the four-membered ring, a key feature that influences its reactivity and biological interactions.

Torsional Angles: Defining the spatial relationship and orientation of the dimethylsulfamoylamino group relative to the azetidine ring.

Intermolecular Interactions: Identifying and characterizing hydrogen bonds (e.g., involving the azetidine N-H group) and other non-covalent interactions that dictate the crystal packing.

While a public crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of late 2025 cam.ac.ukcam.ac.uknih.gov, the table below presents expected structural parameters based on known data for similar molecular fragments.

Expected Molecular Geometry Parameters from a Hypothetical SCXRD Analysis:

| Parameter | Bond/Angle | Expected Value | Significance |

| Bond Length | S=O | ~1.43 Å | Typical double bond character in sulfonyl groups. |

| Bond Length | S-N (sulfamoyl) | ~1.63 Å | Single bond character, influences group flexibility. |

| Bond Length | C-N (azetidine ring) | ~1.48 Å | Standard C-N single bond in a strained ring. |

| Bond Angle | C-N-C (azetidine ring) | ~90° | Reflects the significant angle strain of the four-membered ring. |

| Bond Angle | O=S=O | ~120° | Standard for sulfonyl groups. |

| Puckering Angle | Azetidine Ring | > 0° | A non-planar (puckered) conformation is expected to relieve ring strain. |

Co-crystal and Salt Formation for Crystallization Enhancement

Obtaining single crystals suitable for X-ray diffraction can be challenging. Co-crystal and salt formation are crystal engineering strategies employed to improve the crystallinity and modify the physicochemical properties of a target molecule. nih.gov

Co-crystals are formed when the target molecule and a neutral "co-former" are held together in a crystal lattice by non-covalent interactions, primarily hydrogen bonds.

Salts are formed when a proton is transferred from an acidic site on one molecule to a basic site on another, resulting in an ionic interaction.

The distinction between a co-crystal and a salt can sometimes be a continuum, but a general guideline is the "pKa rule": a proton transfer (salt formation) is likely if the difference between the pKa of the base and the pKa of the acid (ΔpKa) is greater than approximately 3. nih.gov

For this compound, the secondary amine within the azetidine ring (pKa ~8-9) is a primary site for these interactions.

Salt Formation: It can readily form salts with various pharmaceutically acceptable acids (e.g., hydrochloric acid, tartaric acid, citric acid).